molecular formula C16H22O6 B570641 Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate CAS No. 181866-85-3

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate

Cat. No. B570641
M. Wt: 310.346
InChI Key: JYJCQPKLHPXHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate, also known as E2-EOMP, is an organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and water-soluble liquid, and is used in various scientific research applications. This compound has been studied for its potential application in a variety of fields, including drug synthesis, biochemistry, and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate involves the condensation of ethyl acetoacetate, ethyl 3-ethoxyacrylate, and 4-methyl-5-propionylfuran-3-carboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethanol to yield the final product.

Starting Materials
Ethyl acetoacetate, Ethyl 3-ethoxyacrylate, 4-methyl-5-propionylfuran-3-carboxylic acid, Ethanol

Reaction
Step 1: In a round-bottom flask, add ethyl acetoacetate, ethyl 3-ethoxyacrylate, and 4-methyl-5-propionylfuran-3-carboxylic acid in equimolar amounts., Step 2: Add a catalytic amount of a suitable condensation catalyst, such as piperidine, and stir the mixture at room temperature for several hours., Step 3: Heat the reaction mixture to reflux and continue stirring for several more hours., Step 4: Allow the reaction mixture to cool to room temperature and then add ethanol to the mixture., Step 5: Heat the mixture to reflux and continue stirring for several hours to esterify the intermediate., Step 6: Allow the mixture to cool to room temperature and then filter the solid product., Step 7: Wash the solid product with cold ethanol and dry it under vacuum to yield the final product, Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate.

Mechanism Of Action

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is believed to act by binding to certain receptors in the body, such as the GABA receptor, which is involved in the regulation of neurotransmitter levels. The binding of

Scientific Research Applications

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate is used in various scientific research applications. It is used in the synthesis of drugs, and in the study of biochemistry and physiology. It is also used in the study of cell signaling pathways, as well as in the study of the effects of drugs on the body. Additionally, it is used in the study of the effects of environmental pollutants on the body, as well as in the study of the effects of dietary supplements on the body. Finally, it is used in the study of the effects of various drugs on the body, including those used to treat cancer, HIV, and other diseases.

properties

IUPAC Name

ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propanoylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-5-11(17)15-10(4)14(16(19)21-7-3)12(22-15)8-9-13(18)20-6-2/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJCQPKLHPXHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(O1)CCC(=O)OCC)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propionylfuran-3-carboxylate

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